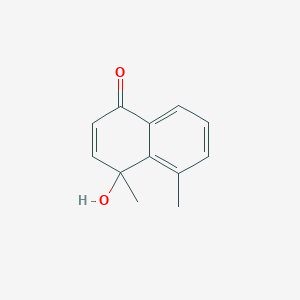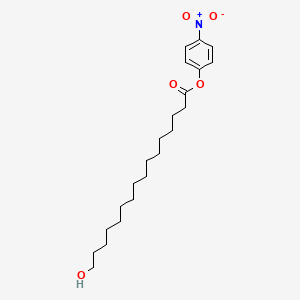
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study lipase activity.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.
Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.
作用機序
The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.
類似化合物との比較
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.
Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.
特性
CAS番号 |
92270-01-4 |
|---|---|
分子式 |
C22H35NO5 |
分子量 |
393.5 g/mol |
IUPAC名 |
(4-nitrophenyl) 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2 |
InChIキー |
CVEHUCOKDXPFQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-1H-benzo[f]benzimidazole-4,9-dione](/img/structure/B14344954.png)
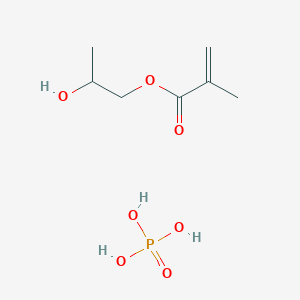
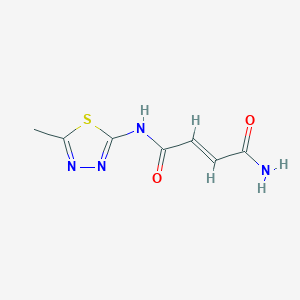
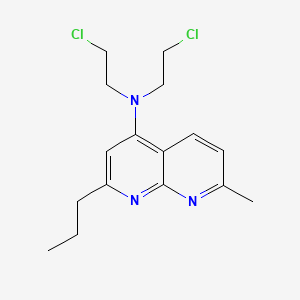
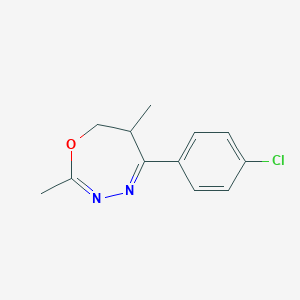
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
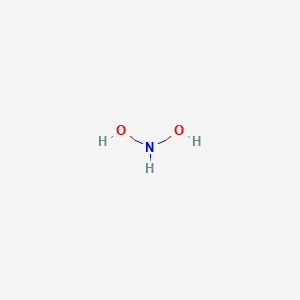
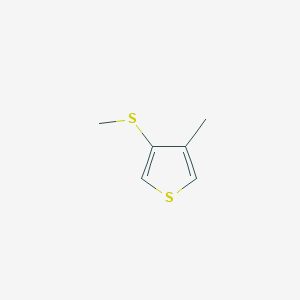
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
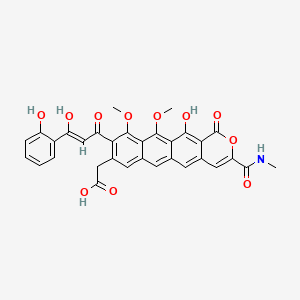
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
